molecular formula C8H9BrO2S B1374604 2-Bromo-1-methyl-4-(methylsulfonyl)benzene CAS No. 702672-96-6

2-Bromo-1-methyl-4-(methylsulfonyl)benzene

Cat. No.: B1374604
CAS No.: 702672-96-6
M. Wt: 249.13 g/mol
InChI Key: AIRSBUZFXFIKHJ-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9BrO2S. It is a white crystalline solid or powder and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene typically involves large-scale synthesis using the above-mentioned routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-methyl-4-(methylsulfonyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-(methylsulfonyl)benzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom serves as a leaving group, facilitating substitution reactions, while the methylsulfonyl group acts as an electron-withdrawing group, stabilizing the intermediate species formed during reactions .

Properties

IUPAC Name

2-bromo-1-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRSBUZFXFIKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682096
Record name 2-Bromo-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702672-96-6
Record name 2-Bromo-4-(methanesulfonyl)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of elemental iron (67 mg, 1.2 mmol) in Br2 (2.05 mL, 39.9 mmol) was added 4-methanesulfonyl-1-methyl-benzene (340 mg, 2.0 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hrs. TLC (petroleum ether:EtOAc 3:1) indicated the reaction was completed. Then the mixture was poured into an ice-cold aqueous Na2S2SO3 (1M, 10 mL) and extracted with EtOAc (20 mL×3), washed with brine (10 mL×3), dried over sodium sulfate, concentrated in vacuum, and the residue was purified by a Biotage silica gel cartridge (petroleum ether/EtOAc 3:1, Rf˜0.6) to give the title compound (300 mg, 80%) as a white solid.
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
reactant
Reaction Step Two
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

To a suspension of iron powder (0.0669 g, 1.20 mmol) in bromine (2.05 mL, 39.9 mmol) at 0° C. was added methyl p-tolyl sulfone (0.340 g, 2.00 mmol). The reaction was warmed up to RT and stirred for 2 h. The mixture was poured into an ice-cold 1 M solution of sodium thiosulfate and ethyl acetate. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 545 mg of crude material. The crude material was purified by column chromatography (3/1 Hex/ethyl acetate to 1/1 ethyl acetate/hexanes) to give 374 mg of 2-bromo-1-methyl-4-(methylsulfonyl)benzene as a white solid. ES+=251.0 (M+H)
Quantity
0.34 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.0669 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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